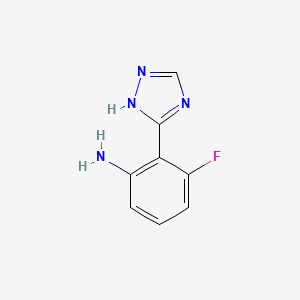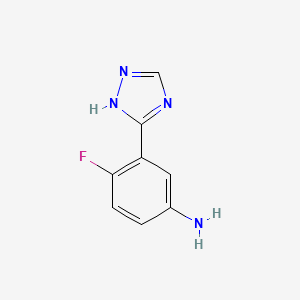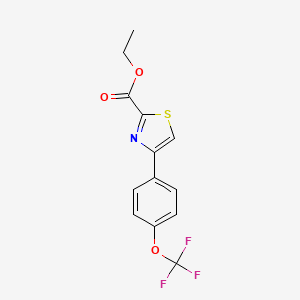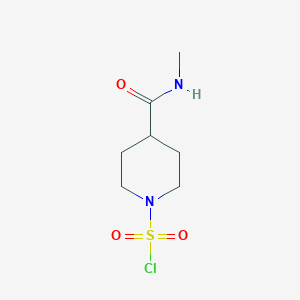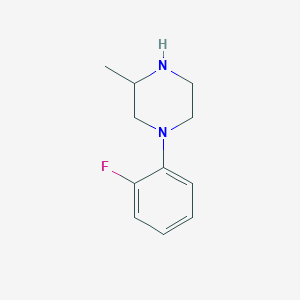
1-(2-氟苯基)-3-甲基哌嗪
描述
1-(2-Fluorophenyl)-3-methylpiperazine is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a fluorophenyl group attached to a piperazine ring, which is further substituted with a methyl group
科学研究应用
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological targets, such as receptors and enzymes.
Medicine: Explored for its potential therapeutic effects, including its role as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes
生化分析
Biochemical Properties
1-(2-Fluorophenyl)-3-methylpiperazine plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to the inhibition or activation of these enzymes, affecting the metabolism of other compounds. Additionally, 1-(2-Fluorophenyl)-3-methylpiperazine has been found to bind to certain receptors, such as serotonin receptors, influencing neurotransmitter activity and signaling pathways .
Cellular Effects
The effects of 1-(2-Fluorophenyl)-3-methylpiperazine on various types of cells and cellular processes are diverse. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 1-(2-Fluorophenyl)-3-methylpiperazine can affect the activity of G-protein coupled receptors (GPCRs), leading to changes in intracellular signaling cascades. These changes can result in altered gene expression and metabolic activity, impacting cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of action of 1-(2-Fluorophenyl)-3-methylpiperazine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific receptors, such as serotonin receptors, and modulate their activity. By binding to these receptors, 1-(2-Fluorophenyl)-3-methylpiperazine can either activate or inhibit downstream signaling pathways, leading to various physiological effects. Additionally, this compound can interact with enzymes, such as cytochrome P450 enzymes, altering their activity and affecting the metabolism of other compounds .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(2-Fluorophenyl)-3-methylpiperazine can change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or heat. Long-term exposure to 1-(2-Fluorophenyl)-3-methylpiperazine has been associated with changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 1-(2-Fluorophenyl)-3-methylpiperazine vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects, while higher doses can lead to adverse effects, such as hepatotoxicity and neurotoxicity. Threshold effects have been observed, where a certain dosage level must be reached before significant physiological changes occur. Additionally, high doses of 1-(2-Fluorophenyl)-3-methylpiperazine can result in toxic effects, including liver damage and neurological impairments .
Metabolic Pathways
1-(2-Fluorophenyl)-3-methylpiperazine is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. These enzymes play a crucial role in the biotransformation of this compound, leading to the formation of metabolites that can be further processed or excreted. The interaction with cytochrome P450 enzymes can also affect the metabolic flux and levels of other metabolites, influencing overall metabolic activity .
Transport and Distribution
The transport and distribution of 1-(2-Fluorophenyl)-3-methylpiperazine within cells and tissues involve interactions with transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, such as equilibrative nucleoside transporters (ENTs). Once inside the cell, 1-(2-Fluorophenyl)-3-methylpiperazine can bind to various proteins, affecting its localization and accumulation within different cellular compartments .
Subcellular Localization
The subcellular localization of 1-(2-Fluorophenyl)-3-methylpiperazine can influence its activity and function. This compound has been found to localize in specific cellular compartments, such as the cytoplasm and nucleus. The presence of targeting signals or post-translational modifications can direct 1-(2-Fluorophenyl)-3-methylpiperazine to specific organelles, where it can exert its effects. For example, localization in the nucleus can impact gene expression, while localization in the cytoplasm can affect metabolic processes .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluorophenyl)-3-methylpiperazine typically involves the reaction of 2-fluoroaniline with 3-methylpiperazine under specific conditions. One common method includes the use of a solvent such as acetonitrile and a catalyst like platinum on carbon. The reaction is carried out in a high-pressure autoclave at elevated temperatures and pressures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity 1-(2-Fluorophenyl)-3-methylpiperazine .
化学反应分析
Types of Reactions: 1-(2-Fluorophenyl)-3-methylpiperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium methoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
作用机制
The mechanism of action of 1-(2-Fluorophenyl)-3-methylpiperazine involves its interaction with molecular targets such as receptors and enzymes. It can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it has been shown to inhibit equilibrative nucleoside transporters, which play a role in nucleotide synthesis and adenosine regulation .
相似化合物的比较
1-(2-Fluorophenyl)piperazine: Shares the fluorophenyl group but lacks the methyl substitution.
3-Methylpiperazine: Lacks the fluorophenyl group.
4-(2-Fluorophenyl)piperazin-1-yl)methyl-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine: A more complex derivative with additional functional groups
Uniqueness: 1-(2-Fluorophenyl)-3-methylpiperazine is unique due to the combination of the fluorophenyl and methyl groups, which confer specific chemical and biological properties. This combination can enhance its binding affinity to certain molecular targets and improve its pharmacokinetic profile compared to similar compounds .
Conclusion
1-(2-Fluorophenyl)-3-methylpiperazine is a compound of significant interest due to its diverse applications in chemistry, biology, medicine, and industry. Its unique chemical structure allows it to undergo various reactions and interact with specific molecular targets, making it a valuable compound for scientific research and industrial applications.
属性
IUPAC Name |
1-(2-fluorophenyl)-3-methylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2/c1-9-8-14(7-6-13-9)11-5-3-2-4-10(11)12/h2-5,9,13H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HILRJMLNCMWXSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



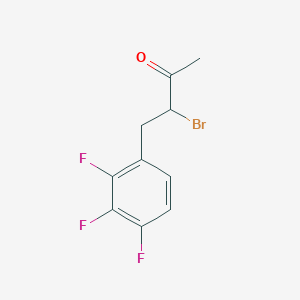
![[1-(4-Fluoro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1444987.png)
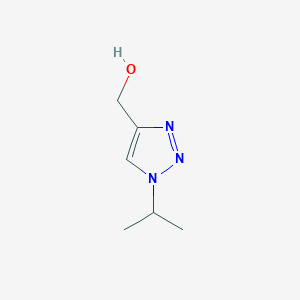

![Pentanoic acid, 5-[(4-fluorobenzoyl)amino]-](/img/structure/B1444992.png)

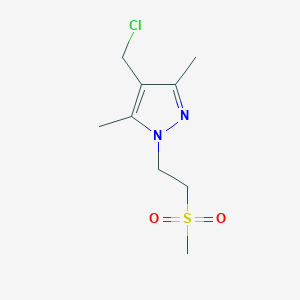

![2-Fluoro-N-{tricyclo[5.2.1.0,2,6]decan-8-yl}pyridine-4-carboxamide](/img/structure/B1444996.png)
